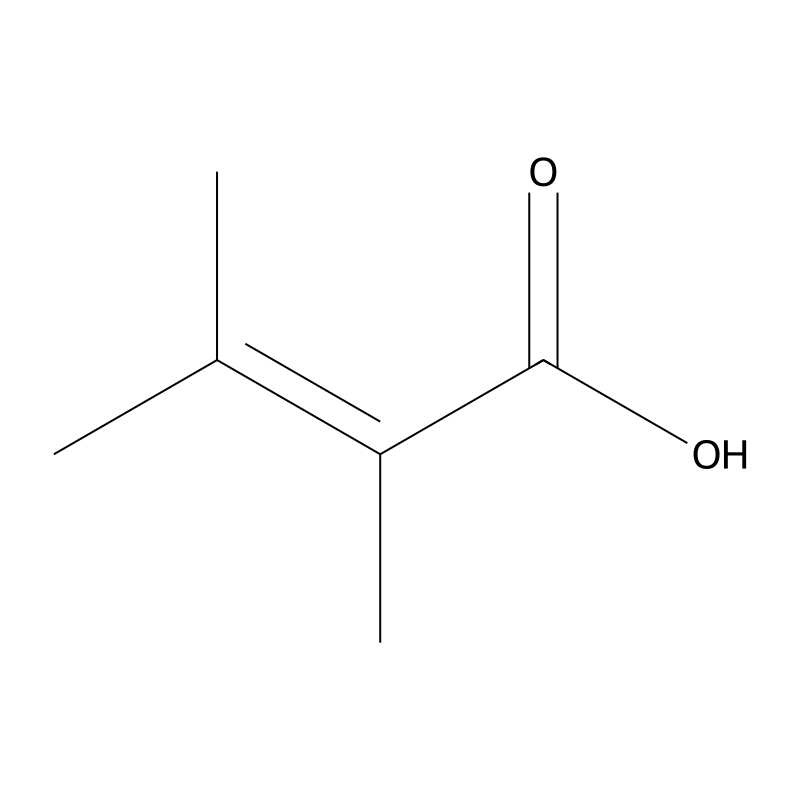

2,3-Dimethylbut-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,3-Dimethylbut-2-enoic acid, also known as trimethyl acrylic acid, has been synthesized using various methods for research purposes. These methods include the Knoevenagel condensation, the Wittig reaction, and the Claisen condensation.

Following synthesis, researchers employ various techniques to characterize the structure and properties of the compound. These techniques often involve spectroscopy methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Biological Activity:

Studies have explored the potential biological activity of 2,3-dimethylbut-2-enoic acid. Some research suggests that the compound may exhibit antimicrobial activity against certain bacterial strains. However, further investigation is needed to confirm these findings and elucidate the mechanisms of action.

Material Science Applications:

Research has investigated the potential use of 2,3-dimethylbut-2-enoic acid in the development of new materials. For instance, studies have explored the compound's use as a monomer in the synthesis of polymers with potential applications in drug delivery and biocatalysis.

2,3-Dimethylbut-2-enoic acid is an organic compound with the molecular formula C₆H₁₀O₂. It is classified as a derivative of acrylic acid, specifically a trimethyl acrylic acid, characterized by the presence of a double bond between the second and third carbon atoms, along with two methyl groups attached to these carbons. This structural configuration imparts unique chemical properties and reactivity to the compound, making it a valuable intermediate in various chemical syntheses and applications .

- Oxidation: The compound can be oxidized to produce ketones or aldehydes. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to yield saturated acids or alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The presence of a double bond allows for electrophilic addition reactions, where halogens or other substituents can be introduced. For instance, bromine or chlorine can be added in the presence of a catalyst.

Major Products from Reactions- Oxidation: Formation of ketones or aldehydes.

- Reduction: Formation of saturated acids or alcohols.

- Substitution: Formation of halogenated derivatives.

Research indicates that 2,3-Dimethylbut-2-enoic acid exhibits potential biological activities. It has been studied for its interactions with specific enzymes, particularly as an inhibitor of metallo-beta-lactamase enzymes, which are associated with antibiotic resistance in bacteria. This suggests that the compound may have implications in drug development and therapeutic applications targeting bacterial infections.

Several methods are available for synthesizing 2,3-Dimethylbut-2-enoic acid:

- Acetone and Isoprene Reaction: One common synthesis route involves reacting acetone with isoprene in the presence of a strong acid catalyst. This reaction is followed by oxidation to yield the desired acid.

- Industrial Production: In industrial settings, the production often utilizes controlled environments to optimize yield and purity. The reaction conditions are carefully managed regarding temperature and pressure .

2,3-Dimethylbut-2-enoic acid has diverse applications across various fields:

- Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.

- Biological Research: The compound is explored for its potential biological activities and interactions with metabolic pathways.

- Pharmaceutical Development: It is investigated for possible use in drug formulation and as a metabolite in pharmaceutical synthesis .

- Industrial Use: The compound finds application in the production of polymers and resins as a cross-linking agent.

Several compounds share structural similarities with 2,3-Dimethylbut-2-enoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,2-Dimethylbut-3-enoic acid | Methyl groups at different positions on the carbon chain | Different arrangement affecting reactivity |

| 2-Methylbut-3-enoic acid | Methyl group at the second carbon | Less sterically hindered than 2,3-Dimethylbut-2-enoic acid |

| 3-Butenoic acid, 2,2-dimethyl | Similar backbone but different substitution patterns | Variations in reactivity due to different substituents |

Uniqueness of 2,3-Dimethylbut-2-enoic Acid

The uniqueness of 2,3-Dimethylbut-2-enoic acid lies in its specific structure that includes both a double bond and two methyl groups at strategic positions on the carbon chain. This configuration significantly influences its chemical properties, reactivity patterns, and potential applications compared to similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant